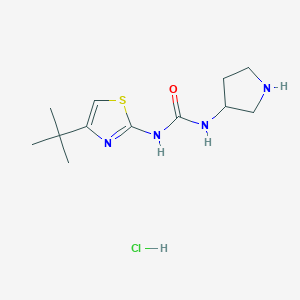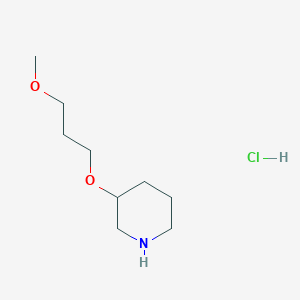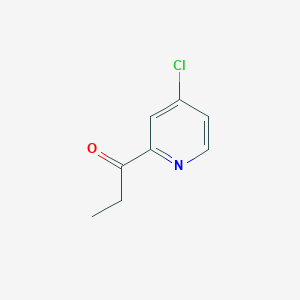
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride
Vue d'ensemble
Description
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, also known as CF3-PMOH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and ethanol. CF3-PMOH has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Applications De Recherche Scientifique
Agrochemical Industry
The trifluoromethyl group, such as in (3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride, is a key structural motif in agrochemicals. It’s used to enhance the efficacy of pesticides and herbicides. The unique physicochemical properties of the fluorine atom contribute to the biological activity of these compounds, making them crucial in crop protection .
Pharmaceutical Development
This compound serves as an intermediate in pharmaceutical synthesis. Its derivatives are found in several approved drugs and ongoing clinical trials. The trifluoromethyl group is particularly significant in developing compounds with improved pharmacokinetic properties .
Veterinary Medicine
Similar to its applications in human pharmaceuticals, this compound’s derivatives are also utilized in veterinary medicine. They play a role in creating treatments for animals, contributing to the health and well-being of livestock and pets .
Organic Synthesis
As a chemical intermediate, (3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride is used in the synthesis of various organic compounds. Its incorporation can lead to the development of novel materials with unique properties .
Medicinal Chemistry
The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to obtain biologically active compounds. It allows for efficient exploration of pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry of molecules .
Drug Design
The stereogenicity of the pyrrolidine ring in this compound is leveraged in drug design. Different stereoisomers can lead to varied biological profiles of drug candidates, which is crucial for the development of new medications with targeted effects .
Functional Materials
The trifluoromethyl group’s unique characteristics are exploited in the creation of functional materials. These materials find applications in various industries, including electronics, coatings, and more .
Chemical Research
Researchers use this compound to study the effects of fluorination on organic molecules. It serves as a model to understand how fluorine atoms affect the physical and biological properties of compounds .
Propriétés
IUPAC Name |
[3-(trifluoromethyl)pyrrolidin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(4-11)1-2-10-3-5;/h10-11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJFMULJUUFWPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Trifluoromethyl)pyrrolidin-3-yl)methanol hydrochloride | |
CAS RN |
1260812-78-9 | |
| Record name | [3-(trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)


